molecular formula C6H11NO4S B15204692 3-(Dimethylamino)-1,1-dioxo-thietane-3-carboxylic acid

3-(Dimethylamino)-1,1-dioxo-thietane-3-carboxylic acid

Cat. No.: B15204692
M. Wt: 193.22 g/mol
InChI Key: ARSKRRQYKOLMHW-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1,1-dioxo-thietane-3-carboxylic acid is a unique organic compound characterized by its thietane ring structure, which includes a sulfur atom The presence of the dimethylamino group and the carboxylic acid functionality adds to its chemical versatility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1,1-dioxo-thietane-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of dimethylamine with a thioester precursor, followed by oxidation to introduce the sulfone group. The reaction conditions often require the use of a base, such as sodium hydroxide, and an oxidizing agent, such as hydrogen peroxide, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1,1-dioxo-thietane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfone group to a sulfide or thiol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted thietane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(Dimethylamino)-1,1-dioxo-thietane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-1,1-dioxo-thietane-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the sulfone group can participate in redox reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in diverse applications.

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylaminobenzoic acid: Shares the dimethylamino group but lacks the thietane ring.

    Dimethylaminopropylamine: Contains the dimethylamino group but has a different backbone structure.

    Dimethylaniline: Similar in having a dimethylamino group but differs in its aromatic structure.

Uniqueness

3-(Dimethylamino)-1,1-dioxo-thietane-3-carboxylic acid is unique due to its thietane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other compounds with similar functional groups, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

3-(dimethylamino)-1,1-dioxothietane-3-carboxylic acid

InChI

InChI=1S/C6H11NO4S/c1-7(2)6(5(8)9)3-12(10,11)4-6/h3-4H2,1-2H3,(H,8,9)

InChI Key

ARSKRRQYKOLMHW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CS(=O)(=O)C1)C(=O)O

Origin of Product

United States

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